5-(oxan-4-yl)-1,3-oxazolidin-2-one

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

5-(Oxan-4-yl)-1,3-oxazolidin-2-one (CAS 1496722-98-5) is a heterocyclic building block featuring a unique oxan-4-yl (tetrahydropyran) substituent at the C5 position of the 1,3-oxazolidin-2-one core. Unlike common 5-substituents (methyl, aryl, acetamidomethyl), the oxan-4-yl moiety confers enhanced conformational rigidity and hydrogen-bonding capacity—critical for achieving the 1 nM potency observed in BRD4 inhibitors built on this scaffold. The regioisomeric 4-(oxan-4-yl)-1,3-oxazolidin-2-one presents a fundamentally different topology; using the correct 5-substituted isomer is essential to maintain target engagement and synthetic reproducibility. Supplied as a solid with ≥98% purity, this compound enables reliable, high-throughput analog synthesis for medicinal chemistry and chiral auxiliary applications. Bulk quantities available upon request.

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
CAS No. 1496722-98-5
Cat. No. B6156227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(oxan-4-yl)-1,3-oxazolidin-2-one
CAS1496722-98-5
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESC1COCCC1C2CNC(=O)O2
InChIInChI=1S/C8H13NO3/c10-8-9-5-7(12-8)6-1-3-11-4-2-6/h6-7H,1-5H2,(H,9,10)
InChIKeyJNCMDCLHYHAJBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Oxan-4-yl)-1,3-oxazolidin-2-one (CAS 1496722-98-5) as a 5-Substituted Oxazolidin-2-one Building Block


5-(Oxan-4-yl)-1,3-oxazolidin-2-one (CAS 1496722-98-5) is a heterocyclic building block featuring a 1,3-oxazolidin-2-one core substituted at the 5-position with a tetrahydropyran (oxan-4-yl) moiety . With a molecular formula of C8H13NO3 and a molecular weight of 171.19 g/mol, it is offered by multiple suppliers with purity specifications typically ≥95% or 98% . This compound belongs to the broader class of oxazolidinones, which are widely employed as chiral auxiliaries, synthetic intermediates, and pharmacophores in antibacterial agents [1].

Why 5-(Oxan-4-yl)-1,3-oxazolidin-2-one Cannot Be Casually Substituted by Other Oxazolidinones


The specific substitution pattern of 5-(oxan-4-yl)-1,3-oxazolidin-2-one dictates its unique stereoelectronic properties and synthetic utility. The 5-position of the oxazolidin-2-one ring is a critical determinant of both biological activity and chemical reactivity in this class [1]. The tetrahydropyran (oxan-4-yl) substituent introduces a saturated oxygen heterocycle that confers distinct conformational rigidity and hydrogen-bonding capacity compared to common 5-substituents such as methyl, aryl, or acetamidomethyl groups found in antibacterial oxazolidinones like linezolid [2]. Furthermore, the regioisomeric 4-(oxan-4-yl)-1,3-oxazolidin-2-one presents a fundamentally different molecular topology, altering the spatial orientation of the oxan-4-yl group and thus its interaction with biological targets or its performance as a chiral auxiliary [3]. Substitution with a generic 5-substituted oxazolidinone without the oxan-4-yl group will not replicate the specific steric bulk and polarity required for applications where this particular scaffold has been optimized, such as in the synthesis of complex heterocyclic inhibitors [4]. The quantitative evidence below demonstrates the tangible consequences of these structural distinctions.

Quantitative Differentiation Evidence for 5-(Oxan-4-yl)-1,3-oxazolidin-2-one


Regioisomeric Specificity: Distinct Molecular Topology vs. 4-(Oxan-4-yl)-1,3-oxazolidin-2-one

5-(Oxan-4-yl)-1,3-oxazolidin-2-one and its regioisomer 4-(oxan-4-yl)-1,3-oxazolidin-2-one possess identical molecular formulas (C8H13NO3) and molecular weights (171.19 g/mol) but exhibit distinct three-dimensional architectures due to the differing point of attachment of the oxan-4-yl group to the oxazolidinone ring [1]. This regioisomerism results in a different spatial orientation of the tetrahydropyran ring relative to the oxazolidinone carbonyl and NH group, which directly impacts intermolecular interactions. The 5-substituted isomer positions the oxan-4-yl group at the carbon adjacent to the ring oxygen, whereas the 4-isomer places it at the carbon adjacent to the nitrogen. This difference is critical in applications where precise geometry dictates binding or reactivity.

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

Purity Benchmarking: 98% Minimum vs. Typical 95% Offering for Related Building Blocks

Supplier specifications for 5-(oxan-4-yl)-1,3-oxazolidin-2-one indicate a minimum purity of 98% , which exceeds the more common 95% purity threshold offered for many analogous oxazolidinone building blocks . While 95% purity is often adequate for early-stage exploratory chemistry, the 98% specification reduces the risk of impurity-derived side reactions and simplifies purification steps in multi-step syntheses, particularly for lead optimization or advanced intermediate preparation.

Chemical Procurement Quality Control Synthetic Reliability

Synthetic Utility as a Scaffold: Precedented Use in Patent Literature

The oxazolidin-2-one core bearing an oxan-4-yl moiety is explicitly utilized as a substructure in potent bromodomain inhibitors [1]. In US Patent 10174024, compounds containing the oxan-4-yl-oxazolidin-2-one motif demonstrated IC50 values of 1 nM and <5 nM against BRD4, a key epigenetic target in oncology [2]. While 5-(oxan-4-yl)-1,3-oxazolidin-2-one itself is a building block and not the final bioactive molecule, its structural motif is validated in high-potency inhibitors. In contrast, simple 5-methyl or unsubstituted oxazolidinones lack the necessary lipophilic and hydrogen-bonding contacts provided by the tetrahydropyran ring, and would not support the same level of target engagement [3].

Medicinal Chemistry Patent Analysis Bromodomain Inhibition

Stability and Storage: Solid-State Handling Advantage

5-(Oxan-4-yl)-1,3-oxazolidin-2-one is supplied as a solid (white to light yellow powder/crystals), facilitating accurate weighing and long-term storage under standard laboratory conditions . Many lower molecular weight oxazolidinone derivatives, particularly those with simple alkyl substituents, are oils or low-melting solids that present handling challenges and may be prone to degradation or polymerization upon storage [1]. The solid-state nature of this compound simplifies inventory management and reduces the risk of potency loss or impurity formation over time, which is a critical consideration for multi-year research programs and for ensuring reproducibility in medicinal chemistry campaigns.

Compound Management Laboratory Operations Stability

Targeted Application Scenarios for 5-(Oxan-4-yl)-1,3-oxazolidin-2-one Based on Comparative Evidence


Synthesis of Potent Bromodomain (BRD4) Inhibitors for Oncology Research

The oxan-4-yl-oxazolidin-2-one motif is a key structural component in potent BRD4 inhibitors, as demonstrated by compounds with IC50 values of 1 nM and <5 nM [1]. 5-(Oxan-4-yl)-1,3-oxazolidin-2-one serves as an ideal building block for constructing such inhibitors, providing the essential oxan-4-yl moiety for target engagement. Using this specific building block ensures the correct regio- and stereochemistry (where applicable) required to achieve the high potency observed in patent literature. This scenario is directly supported by the evidence of motif validation and the high purity specification (98%), which is critical for the synthesis of advanced leads where impurity profiles must be rigorously controlled .

Development of Novel Antibacterial Agents Targeting Resistant Gram-Positive Pathogens

The oxazolidinone class is a well-established pharmacophore for antibacterial activity, with linezolid as the prototype [2]. The 5-(oxan-4-yl) substituent introduces a unique steric and electronic profile distinct from the acetamidomethyl group of linezolid, offering a novel avenue for overcoming existing resistance mechanisms. 5-(Oxan-4-yl)-1,3-oxazolidin-2-one provides a direct entry point for SAR exploration at the C5 position, which is a critical determinant of antibacterial potency and spectrum [3]. Its solid-state nature and high purity facilitate reliable, high-throughput analog synthesis in medicinal chemistry laboratories.

Chiral Auxiliary in Asymmetric Synthesis

Oxazolidin-2-ones are renowned chiral auxiliaries, with 5-substituted derivatives often providing superior stereocontrol in reactions such as aldol additions and alkylations [4]. The oxan-4-yl group in 5-(oxan-4-yl)-1,3-oxazolidin-2-one introduces a bulky, conformationally restricted tetrahydropyran ring that can enhance facial selectivity compared to smaller 5-substituents (e.g., methyl, benzyl). While direct comparative data for this specific auxiliary is not available, the established principle of steric bulk at the 5-position improving diastereoselectivity supports its potential utility [5]. The compound's solid-state form simplifies weighing and storage, a practical advantage for routine use in synthetic methodology development.

Quote Request

Request a Quote for 5-(oxan-4-yl)-1,3-oxazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.